

Protocol for the Mesylation of Secondary Alcohols Using Methanesulfonic Anhydride

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Compound of Interest

Compound Name: *Methanesulfonic anhydride*

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the mesylation of secondary alcohols using **methanesulfonic anhydride**. This method offers a reliable and efficient means of converting secondary alcohols into their corresponding mesylates, which are versatile intermediates in organic synthesis, particularly in drug development. The use of **methanesulfonic anhydride** is advantageous as it circumvents the formation of chlorinated byproducts often observed when using methanesulfonyl chloride.^{[1][2]} This protocol includes a general procedure, reaction mechanism, a summary of reaction conditions for different substrates, and troubleshooting guidelines.

Introduction

The conversion of alcohols to mesylates is a fundamental transformation in organic chemistry. Mesylates are excellent leaving groups, rendering them susceptible to nucleophilic substitution and elimination reactions. This reactivity makes them crucial intermediates in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients.

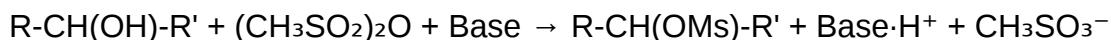
While methanesulfonyl chloride (MsCl) is commonly employed for this purpose, its use can lead to the formation of undesired alkyl chloride byproducts.^{[1][2]} **Methanesulfonic anhydride**

(Ms₂O) serves as an effective alternative, providing the desired mesylate with high efficiency and minimizing side reactions.^{[1][2]} This protocol details a general and robust method for the mesylation of secondary alcohols using **methanesulfonic anhydride** in the presence of a tertiary amine base.

Reaction and Mechanism

The overall reaction involves the treatment of a secondary alcohol with **methanesulfonic anhydride** in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in an aprotic solvent like dichloromethane (DCM).

Overall Reaction:



The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on one of the electrophilic sulfur atoms of the **methanesulfonic anhydride**. The tertiary amine base acts as a scavenger for the methanesulfonic acid byproduct generated during the reaction.

Experimental Protocol

Materials:

- Secondary alcohol
- **Methanesulfonic anhydride** (Ms₂O)
- Triethylamine (TEA) or Pyridine
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask

- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates and chamber

Procedure:

- To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq.).
- Dissolve the alcohol in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (TEA) (1.5 - 3.0 eq.) to the stirred solution.
- Slowly add **methanesulfonic anhydride** (1.2 - 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude mesylate.
- The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the mesylation of representative secondary alcohols using **methanesulfonic anhydride**.

Substrate	Moles of Substrate (mmol)	Equivalents of Ms_2O	Equivalents of Base (TEA)	Solvent	Temperature (°C)	Reaction Time (min)	Yield (%)
Example 1[3]	0.24	1.42	3.08	DCM	0	30	Not explicitly stated, product used directly
Example 2[3]	14.0	1.5	3.0	DCM	0 to RT	120	Not explicitly stated, product used directly

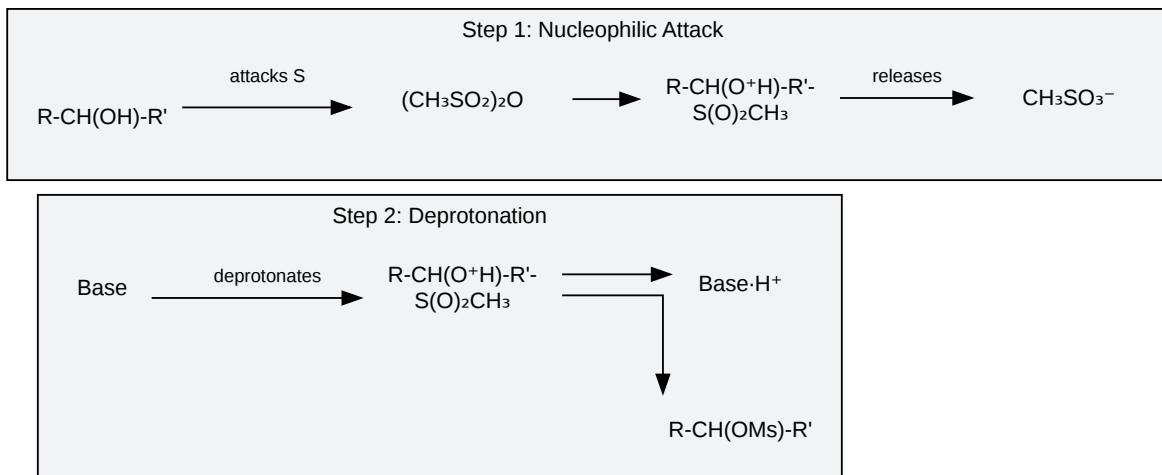
Troubleshooting

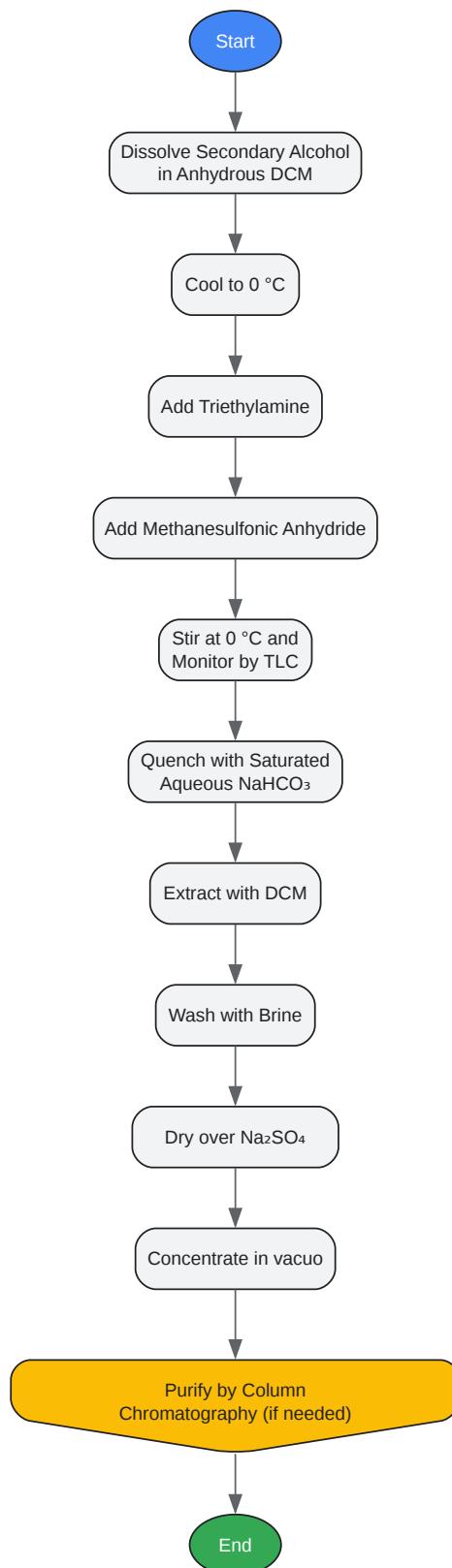
- Incomplete Reaction: If TLC analysis indicates the presence of starting material after the expected reaction time, consider adding a slight excess of **methanesulfonic anhydride** and/or extending the reaction time. Ensure all reagents and solvents are anhydrous, as water will consume the anhydride.

- Formation of Elimination Byproducts: Secondary mesylates can be susceptible to elimination, especially in the presence of excess base or at elevated temperatures.^[4] It is crucial to maintain a low reaction temperature and to use the recommended stoichiometry of the base. If elimination is a significant issue, a weaker base such as pyridine may be employed.^[4]
- Difficult Work-up: If an emulsion forms during the aqueous work-up, adding more brine or allowing the mixture to stand can help to break it.

Visualizations

Reaction Mechanism



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